molecular formula C13H18FN B13223134 3-(2-Fluorophenyl)-4-propylpyrrolidine

3-(2-Fluorophenyl)-4-propylpyrrolidine

Cat. No.: B13223134
M. Wt: 207.29 g/mol
InChI Key: XNZGYDGAHPXVRJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-5-10-8-15-9-12(10)11-6-3-4-7-13(11)14/h3-4,6-7,10,12,15H,2,5,8-9H2,1H3

InChI Key

XNZGYDGAHPXVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with propylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent such as acetonitrile and a catalyst like platinum or palladium on carbon .

Industrial Production Methods

For industrial production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-4-propylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-4-methylpyrrolidine
  • 3-(2-Fluorophenyl)-4-ethylpyrrolidine
  • 3-(2-Fluorophenyl)-4-butylpyrrolidine

Uniqueness

3-(2-Fluorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .

Biological Activity

3-(2-Fluorophenyl)-4-propylpyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Fluorophenyl)-4-propylpyrrolidine features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl chain. This unique substitution pattern is thought to influence both its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery.

The biological activity of 3-(2-Fluorophenyl)-4-propylpyrrolidine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may modulate their activity, leading to various biological effects. The compound has been investigated for its potential antiviral and anti-inflammatory properties, as well as its utility in treating neurological disorders .

Structure-Activity Relationships (SAR)

Research indicates that the structural features of 3-(2-Fluorophenyl)-4-propylpyrrolidine significantly affect its pharmacological properties. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins. Studies have shown that modifications to the pyrrolidine ring can lead to variations in biological activity, highlighting the importance of careful structural optimization in drug design .

Biological Activity Overview

Activity Type Description References
AntiviralPotential activity against viral infections; specific mechanisms under investigation.
Anti-inflammatoryMay reduce inflammation through modulation of immune responses.
NeurologicalInvestigated for effects on neurological pathways; potential applications in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including 3-(2-Fluorophenyl)-4-propylpyrrolidine:

  • Antiviral Activity : A study indicated that compounds similar in structure to 3-(2-Fluorophenyl)-4-propylpyrrolidine exhibited antiviral properties by inhibiting viral replication through interference with viral RNA synthesis.
  • Anti-inflammatory Effects : In vitro assays demonstrated that certain pyrrolidine derivatives could inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
  • Neurological Applications : Research into the compound's effects on neurotransmitter systems has shown promise for developing treatments for conditions like depression and anxiety disorders .

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